![molecular formula C6H8N2O3 B2534926 Methyl 4-amino-3-methylisoxazole-5-carboxylate CAS No. 83988-30-1](/img/structure/B2534926.png)
Methyl 4-amino-3-methylisoxazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-methylisoxazole-5-carboxylate is a derivative of isoxazole . It has the empirical formula C6H8N2O3, a CAS Number of 83988-30-1, and a molecular weight of 156.14 . The molecule is almost planar, with a root mean square (RMS) deviation for the non-hydrogen atoms of 0.029 Å . This conformation is supported by an intramolecular N—H…O hydrogen bond .
Molecular Structure Analysis
The crystal structure of the molecule shows it to be almost planar . This conformation is supported by an intramolecular N—H…O hydrogen bond . In the extended structure, the molecules are linked by N—H…O hydrogen bonds into chains propagating along [010] .Physical And Chemical Properties Analysis
This compound is a solid . Its SMILES string is CC1=NOC(C(OC)=O)=C1N . The InChI key is CSXOORNBNVEFNG-UHFFFAOYSA-N .Scientific Research Applications
Neuroprotective and Therapeutic Applications
Neuroprotection in Stroke : Studies have highlighted the role of ionotropic glutamate receptors, like AMPA and NMDA receptors, in ischemic cerebral injury. Research suggests that modulating these receptors, potentially through compounds related to Methyl 4-amino-3-methylisoxazole-5-carboxylate, could offer new therapeutic strategies for ischemic stroke treatment by attenuating intracellular calcium overload and mitigating neuronal damage (Liu et al., 2014).
Antidepressant Effects : The exploration of AMPA receptor agonists, including compounds with structural similarities to this compound, has shown potential in depression treatment. These studies suggest that AMPA agonists could offer rapid antidepressant effects, highlighting the importance of further research in this area to develop novel antidepressants with fewer side effects compared to current treatments (Yang et al., 2012).
Applications in Organic Synthesis
- Scaffolds for Synthesis : The chemical structure of this compound and its derivatives are valuable as scaffolds in the synthesis of various heterocyclic compounds. Their unique reactivity allows for the creation of diverse molecular entities, which can be utilized in further drug development and material science applications (Gomaa & Ali, 2020).
Nutritional and Food Science Research
- Food-derived Heterocyclic Amines : While directly related research on this compound in food science may be limited, the study of heterocyclic amines (HAs) in the context of dietary intake and cancer risk is relevant. HAs, which are structurally similar to the compound of interest, are formed during the cooking of meats and have been implicated in various health risks, emphasizing the importance of understanding these compounds' formation and mitigation in food science (Snyderwine, 1994).
Future Directions
Methyl 4-amino-3-methylisoxazole-5-carboxylate has been successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This new unnatural β-amino acid, presenting various biological activities, could potentially be used in the synthesis of a new class of bioactive peptides .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of Methyl 4-amino-3-methylisoxazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives have been found to influence various biochemical pathways, depending on their specific structures and targets
properties
IUPAC Name |
methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(7)5(11-8-3)6(9)10-2/h7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXOORNBNVEFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83988-30-1 |
Source
|
Record name | methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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